Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is unique and complex, contributing to its potential role in drug discovery.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds of this nature often participate in a variety of chemical reactions due to their complex structure .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds closely related to "Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate" primarily focuses on their synthesis and chemical properties. For instance, Lavergne, Viallefont, and Daunis (1975) explored the synthesis of a series of triazepines and triazines via the condensation of ethyl acetoacetate with various diamino-triazines. This work provides insights into the reactivity and cyclization pathways of related compounds, highlighting the potential for generating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science (Lavergne, Viallefont, & Daunis, 1975).
Potential Biological Activities
The structural motifs present in compounds like "this compound" have been linked to various biological activities. For example, compounds featuring triazine and purine scaffolds have been synthesized and evaluated for their antitumor activities and effects on certain biochemical pathways. Ueda et al. (1987) reported the synthesis of novel heterocycles, including triazino purines, and examined their biological activities, which demonstrates the potential of these compounds in drug discovery and development (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Safety and Hazards
Future Directions
Ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate has diverse applications in scientific research, particularly in the study of nucleotide analogues and their potential role in drug discovery. This suggests that it may have significant potential for future research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-5-19-13(23)11-12(18(4)15(19)24)16-14-20(11)7-9(3)17-21(14)8-10(22)25-6-2/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXGRUIIKXTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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